molecular formula C16H15N3O4S B4418826 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B4418826
M. Wt: 345.4 g/mol
InChI Key: XMFLGRJAHYWAHH-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxybenzohydrazide, which is then reacted with thiophene-2-carboxylic acid chloride to form the corresponding hydrazide. This intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring. Finally, the oxadiazole intermediate is coupled with thiophene-2-carboxamide under appropriate conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the thiophene ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
  • N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

Uniqueness

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential applications in materials science. Additionally, the combination of the oxadiazole and thiophene rings provides a versatile scaffold for further functionalization and optimization in drug design.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-11-6-5-10(8-12(11)22-2)15-18-14(23-19-15)9-17-16(20)13-4-3-7-24-13/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFLGRJAHYWAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide
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